molecular formula C9H10ClN B6190321 3-chloro-4-cyclobutylpyridine CAS No. 2648946-48-7

3-chloro-4-cyclobutylpyridine

Cat. No.: B6190321
CAS No.: 2648946-48-7
M. Wt: 167.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-cyclobutylpyridine is an organic compound with the molecular formula C9H10ClN It is a derivative of pyridine, where a chlorine atom is substituted at the third position and a cyclobutyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-cyclobutylpyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chloropyridine with cyclobutyl lithium in the presence of a suitable catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The process may include steps such as chlorination, cyclization, and purification through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-cyclobutylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-chloro-4-cyclobutylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-cyclobutylpyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloropyridine
  • 3-chloropyridine
  • 4-chloropyridine

Comparison

3-chloro-4-cyclobutylpyridine is unique due to the presence of both a chlorine atom and a cyclobutyl group on the pyridine ring. This structural feature distinguishes it from other chloropyridines, which may only have a chlorine atom without additional substituents. The cyclobutyl group can influence the compound’s reactivity and interactions, making it a valuable intermediate in various chemical syntheses .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-chloro-4-cyclobutylpyridine can be achieved through a multi-step process involving the cyclization of a suitable precursor compound.", "Starting Materials": [ "4-chloro-3-cyclobutene-1-carboxylic acid", "methylamine", "sodium hydroxide", "acetic anhydride", "phosphorus pentoxide", "thionyl chloride", "pyridine" ], "Reaction": [ "The synthesis begins with the reaction of 4-chloro-3-cyclobutene-1-carboxylic acid with methylamine in the presence of sodium hydroxide to form the corresponding amide.", "The amide is then treated with acetic anhydride and phosphorus pentoxide to form the corresponding cyclic imide.", "The cyclic imide is then reacted with thionyl chloride to form the corresponding acid chloride.", "Finally, the acid chloride is reacted with pyridine to form 3-chloro-4-cyclobutylpyridine." ] }

CAS No.

2648946-48-7

Molecular Formula

C9H10ClN

Molecular Weight

167.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.